molecular formula C8H20Si2 B073291 trans-1,2-Bis(trimethylsilyl)ethylene CAS No. 1473-61-6

trans-1,2-Bis(trimethylsilyl)ethylene

Cat. No. B073291
CAS RN: 1473-61-6
M. Wt: 172.41 g/mol
InChI Key: AMGXUPKDZBCKPF-BQYQJAHWSA-N
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Description

“trans-1,2-Bis(trimethylsilyl)ethylene” is a chemical compound with the molecular formula C8H20Si2 . It is also known by other names such as trimethyl-[(E)-2-trimethylsilylethenyl]silane .


Molecular Structure Analysis

The molecular structure of “trans-1,2-Bis(trimethylsilyl)ethylene” consists of eight carbon atoms, twenty hydrogen atoms, and two silicon atoms . The InChI representation of the molecule is InChI=1S/C8H20Si2/c1-9(2,3)7-8-10(4,5)6/h7-8H,1-6H3/b8-7+ .


Physical And Chemical Properties Analysis

The physical and chemical properties of “trans-1,2-Bis(trimethylsilyl)ethylene” include a molecular weight of 172.41 g/mol . It has no hydrogen bond donor count, no hydrogen bond acceptor count, and two rotatable bonds . The exact mass and monoisotopic mass are 172.11035371 g/mol . The compound has a complexity of 107 .

Scientific Research Applications

  • Structure and Properties : The molecular structure of related compounds such as Z-1,2-bis(t-butyldimethylsilyl)-1,2-bis(trimethylsilyl)ethylene was determined using X-ray crystallography, highlighting its fixed cis configuration and considerable pyramidarization at olefinic carbons with large twisting of the double bond (Sakurai, Ebata, Kabuto, & Nakadaira, 1987).

  • Electronic Structure : The photoelectron spectra of trans-bis(trimethylsilyl)ethylene and its derivatives were studied to assign vertical ionization energies to valence orbital energies, providing insights into their electronic structures (Ensslin, Schmidtke, & Kühn, 1977).

  • Chemical Reactions : The reaction of (1- and trans-2-bromovinyl)trimethylsilane with lithium was studied, demonstrating the conversion to lithium reagents and the formation of trans-bis(trimethylsilyl)ethylene (Husk & Velitchko, 1973).

  • Photochemical Applications : Trans-1,2-Bis(4-pyridyl)ethylene, a compound containing a C=C bond similar to trans-1,2-Bis(trimethylsilyl)ethylene, was extensively studied for solid-state photochemical [2+2] cycloaddition reactions, offering insights into the challenges and implications of orienting molecules in the solid state for photochemical behavior (Nagarathinam, Peedikakkal, & Vittal, 2008).

  • Synthesis Methods : Various methods for the synthesis of symmetrical Bis(trimethylsilyl)ethenes, including trans-1,2-Bis(trimethylsilyl)ethylene, were explored, contributing to the understanding of efficient synthesis techniques for such compounds (Birkofer & Kühn, 1978).

  • Stereochemical Aspects : The formation and trifluoroacetolysis of some allylic bis(trimethylsilyl)cyclohexenes were studied, providing insights into the stereochemistry of compounds related to trans-1,2-Bis(trimethylsilyl)ethylene (Wickham & Kitching, 1983).

Safety And Hazards

The safety data sheet for a related compound, “1,2-BIS(TRIMETHYLSILYL)ETHYLENE”, suggests precautions such as avoiding smoking, keeping the container tightly closed, using explosion-proof electrical equipment, and taking precautionary measures against static discharge . In case of fire, water spray, foam, carbon dioxide, or dry chemical can be used to extinguish .

properties

IUPAC Name

trimethyl-[(E)-2-trimethylsilylethenyl]silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H20Si2/c1-9(2,3)7-8-10(4,5)6/h7-8H,1-6H3/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMGXUPKDZBCKPF-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C=C[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[Si](C)(C)/C=C/[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-1,2-Bis(trimethylsilyl)ethylene

CAS RN

18178-59-1
Record name Silane, 1,2-ethenediylbis(trimethyl-, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018178591
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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